molecular formula C26H29NO9 B13861384 Idarubicinol-d4 (Mixture of Diastereomers)

Idarubicinol-d4 (Mixture of Diastereomers)

Cat. No.: B13861384
M. Wt: 503.5 g/mol
InChI Key: KMIBSUUWQWSRQV-IBYKMGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idarubicinol-d4 (Mixture of Diastereomers) is a deuterated analog of Idarubicinol, a metabolite of the anthracycline antibiotic Idarubicin. This compound is primarily used in scientific research and is known for its stable isotopic labeling, which makes it valuable in various analytical and pharmacokinetic studies. The molecular formula of Idarubicinol-d4 is C26H25D4NO9, and it has a molecular weight of 503.53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idarubicinol-d4 involves the incorporation of deuterium atoms into the Idarubicinol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule.

Industrial Production Methods

Industrial production of Idarubicinol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Idarubicinol-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to Idarubicin through the loss of hydrogen atoms.

    Reduction: Conversion back to Idarubicinol from Idarubicin.

    Substitution: Replacement of functional groups with deuterated analogs.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Deuterated reagents such as deuterated solvents or deuterated acids are used to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include Idarubicin, Idarubicinol, and their deuterated analogs. These products are valuable in various analytical and pharmacokinetic studies.

Scientific Research Applications

Idarubicinol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Idarubicin and its metabolites.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Idarubicin.

    Industry: Utilized in the development of new analytical methods and quality control processes.

Mechanism of Action

The mechanism of action of Idarubicinol-d4 is similar to that of Idarubicin. It exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and transcription. This leads to the disruption of DNA synthesis and cell division, ultimately causing cell death. The deuterium atoms in Idarubicinol-d4 provide stability and allow for precise tracking in various studies.

Comparison with Similar Compounds

Idarubicinol-d4 is unique due to its stable isotopic labeling with deuterium. Similar compounds include:

    Idarubicin: The parent compound, which is an anthracycline antibiotic used in cancer treatment.

    Idarubicinol: The non-deuterated metabolite of Idarubicin.

    Daunorubicinol-d4: Another deuterated analog used in similar research applications.

Idarubicinol-d4 stands out due to its enhanced stability and utility in precise analytical studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C26H29NO9

Molecular Weight

503.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11?,15-,16-,17-,21+,26-/m0/s1/i2D3,11D

InChI Key

KMIBSUUWQWSRQV-IBYKMGMISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.